Evidence 1: Superior Potency of Fertirelin vs. Native GnRH
Fertirelin demonstrates a significantly higher potency than native, endogenous GnRH in stimulating the reproductive axis. This increased potency is a primary driver for its therapeutic use, requiring a lower dose or providing a more robust response for the same mass of peptide administered. Multiple authoritative sources confirm that Fertirelin is 2.5 to 10 times more potent than natural GnRH . This well-documented potency range is a key differentiator from the endogenous hormone and a justification for its selection over simply administering native GnRH for therapeutic purposes.
| Evidence Dimension | Relative Potency (In Vivo Efficacy) |
|---|---|
| Target Compound Data | 2.5 to 10 times more potent than baseline |
| Comparator Or Baseline | Native Gonadotropin-Releasing Hormone (GnRH) |
| Quantified Difference | 2.5- to 10-fold increase in potency |
| Conditions | In vivo models and clinical veterinary use in cattle for reversing follicular cysts. |
Why This Matters
This established potency multiplier informs dose calculation and justifies the compound's use as a more effective therapeutic alternative to native GnRH, directly influencing cost-efficiency and treatment success rates.
